2,6,7-Trihydroxy-9-methylxanthen-3-one

Catalog No.
S562780
CAS No.
5407-46-5
M.F
C14H10O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,7-Trihydroxy-9-methylxanthen-3-one

CAS Number

5407-46-5

Product Name

2,6,7-Trihydroxy-9-methylxanthen-3-one

IUPAC Name

2,6,7-trihydroxy-9-methylxanthen-3-one

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3

InChI Key

TZVNNUHRZXQCHM-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O

Synonyms

methyl fluorone black

Canonical SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O

2,6,7-Trihydroxy-9-methylxanthen-3-one is a polyphenolic compound belonging to the xanthone family. Its chemical formula is C14H10O5C_{14}H_{10}O_{5}, and it features a complex structure characterized by three hydroxyl groups and a methyl group attached to a xanthenone core. The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

, particularly those involving oxidation and reduction processes. It acts as an iron chelator, forming complexes with iron ions, which can be beneficial in treating conditions related to metal overload. The chelation reaction typically exhibits a stoichiometric ratio of 2:1 between the compound and ferrous ions . Additionally, it may undergo reactions typical of phenolic compounds, such as electrophilic substitutions and redox reactions.

2,6,7-Trihydroxy-9-methylxanthen-3-one exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways and cellular functions.
  • Anticancer Activity: In vitro studies suggest that it may enhance the toxicity of metals in cancer cells, indicating potential applications in cancer therapy .

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulations targeting oxidative stress-related diseases and cancer.
  • Food Industry: Its antioxidant properties make it a candidate for food preservation.
  • Cosmetics: The compound's ability to protect against oxidative damage is valuable in skincare formulations.

Interaction studies have highlighted the compound's ability to chelate metals effectively. Research indicates that it can form stable complexes with both iron and copper ions . These interactions are crucial for developing therapeutic agents aimed at treating metal overload conditions or enhancing the efficacy of metal-based drugs in cancer treatment.

Several compounds share structural characteristics with 2,6,7-trihydroxy-9-methylxanthen-3-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
GentiseinContains similar hydroxyl groupsFound in Gentiana lutea; lacks the methyl group
1,3,7-TrihydroxyxanthoneHydroxyl groups at different positionsMore hydrophilic; different biological profile
4′-Dimethylamino derivativeSubstituted at the 4′ positionEnhanced chelation properties
2′-Hydroxy-3′-methoxy derivativeContains methoxy groupAlters solubility and bioactivity

2,6,7-Trihydroxy-9-methylxanthen-3-one stands out due to its specific arrangement of hydroxyl groups and its unique methyl substitution on the xanthenone core. This arrangement influences its chelation efficiency and biological activity compared to other xanthones.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

258.05282342 g/mol

Monoisotopic Mass

258.05282342 g/mol

Heavy Atom Count

19

UNII

KQC69H1NAG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5407-46-5

Wikipedia

Methyl fluorone black

Dates

Modify: 2023-08-15

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